molecular formula C26H31NO4 B2416223 5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid CAS No. 1694359-63-1

5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid

Cat. No.: B2416223
CAS No.: 1694359-63-1
M. Wt: 421.537
InChI Key: YQEZGSBWPFQVLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid typically involves the following steps:

    Formation of the Fmoc-protected amino acid: The initial step involves the protection of the amino group of 5-aminopentanoic acid with the Fmoc group.

    Cyclohexyl group introduction: The cyclohexyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions . The cyclohexyl group provides steric hindrance, enhancing the stability of the compound during synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid is unique due to the presence of the cyclohexyl group, which provides additional steric hindrance and stability during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and peptide-based drugs .

Properties

IUPAC Name

5-cyclohexyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO4/c28-25(29)15-14-19(16-18-8-2-1-3-9-18)27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,18-19,24H,1-3,8-9,14-17H2,(H,27,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEZGSBWPFQVLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.